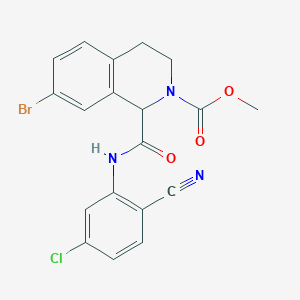
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one, also known as MFT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MFT belongs to the thiazolone family of compounds and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in its various applications is still being studied. In the case of its anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of fungal and bacterial cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on its application. In the case of its anticancer activity, this compound has been shown to induce apoptosis in cancer cells without affecting normal cells. In the case of its antifungal and antibacterial activity, this compound has been shown to inhibit the growth of fungal and bacterial cells without affecting human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its diverse range of potential applications, which makes it a versatile compound for various fields. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one. One direction is to further study its mechanism of action in its various applications, particularly in its anticancer activity. Another direction is to explore its potential applications in other fields, such as catalysis and energy storage. Additionally, further research can be done to improve the solubility of this compound in water, which can expand its potential applications in aqueous environments.
Conclusion
This compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its diverse range of potential applications, including its anticancer, antifungal, and antibacterial properties, make it a versatile compound for various fields. While there is still much to be studied about this compound, its potential for future research and applications is promising.
Synthesemethoden
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one can be synthesized through a variety of methods, including the reaction between 5-methylfurfural and thiosemicarbazide, followed by the addition of phenyl isothiocyanate. Another method involves the reaction between 5-methylfurfural and thiosemicarbazone, followed by the addition of phenyl isothiocyanate. Both methods result in the formation of this compound as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial properties. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. In environmental science, this compound has been studied for its potential applications in the removal of heavy metals from wastewater.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10-7-8-12(18-10)9-13-14(17)16-15(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGPMGKUBPRGNY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)
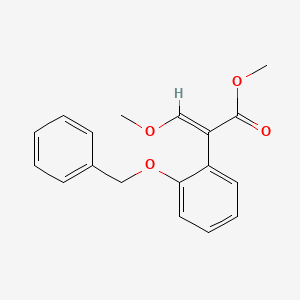

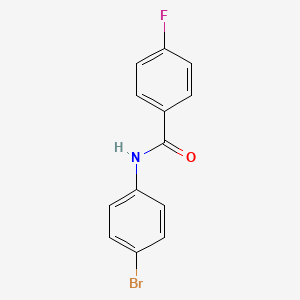
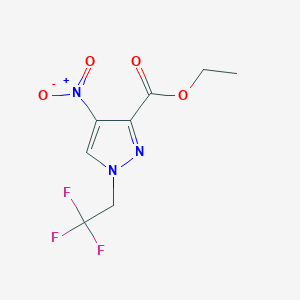
![2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2646857.png)
![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2646858.png)
![2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2646860.png)
![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2646862.png)
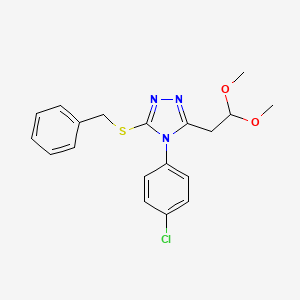
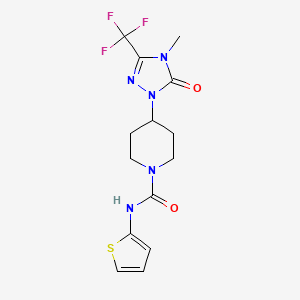
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2646867.png)
![(2E)-3-(2-{[N-(3,4-dimethylphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2646868.png)
